1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a hydroxyphenyl group, a methoxyethyl side chain, and a dihydrochromeno-pyrrole core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable dienophile under acidic conditions to yield the chromeno-pyrrole core. The final step involves oxidation to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxyethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted chromeno-pyrrole derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes, inhibiting their activity. The methoxyethyl side chain may enhance the compound’s solubility and bioavailability. The chromeno-pyrrole core can interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)-2-(2-ethoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl side chain differentiates it from similar compounds with different alkyl groups, affecting its reactivity and interactions.
Properties
Molecular Formula |
C20H17NO5 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H17NO5/c1-25-11-10-21-17(12-6-8-13(22)9-7-12)16-18(23)14-4-2-3-5-15(14)26-19(16)20(21)24/h2-9,17,22H,10-11H2,1H3 |
InChI Key |
MHMFWJWRTRAEDM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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